4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a chlorobenzoyl group, a hydroxyl group, a morpholinopropyl group, and a pyridinyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the core pyrrolone structure One common approach is to start with a suitable pyrrole derivative, which undergoes a series of reactions to introduce the various substituents The chlorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction, while the morpholinopropyl group can be added via nucleophilic substitution reactions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, which can provide better control over reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The pyridinyl group can be reduced to form a pyridine derivative.
Substitution: : The chlorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of 4-(4-chlorobenzoyl)-3-oxo-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one.
Reduction: : Formation of 4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one.
Substitution: : Formation of various substituted pyrrolone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems, particularly in the context of enzyme inhibition or receptor binding.
Medicine: : It could be explored for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.
Industry: : It might find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other pyrrolone derivatives or molecules with similar substituents, such as:
4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
5-(pyridin-3-yl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
4-(4-chlorobenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c24-18-6-4-16(5-7-18)21(28)19-20(17-3-1-8-25-15-17)27(23(30)22(19)29)10-2-9-26-11-13-31-14-12-26/h1,3-8,15,20,28H,2,9-14H2/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVXHTOJQFZPNE-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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